molecular formula C12H14N2O2 B2835895 2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide CAS No. 894644-29-2

2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B2835895
CAS No.: 894644-29-2
M. Wt: 218.256
InChI Key: ULLRLUHVSBEXDY-UHFFFAOYSA-N
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Description

2-Cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide is a specialized organic compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This acetamide derivative is characterized by a chiral center and key functional groups including a cyano group (-C≡N) and a p-methoxyphenyl moiety, which contribute to its potential reactivity and interaction with biological targets . The compound is provided with a verified CAS Number of 894644-29-2 and is identified by the MDL number MFCD07166643 . From a research perspective, this compound falls within the broader class of phenoxy acetamide derivatives, which are of significant interest in medicinal chemistry for their diverse pharmacological profiles . Literature indicates that structurally related phenoxy acetamide and cyanoacetamide derivatives are actively investigated for their potential anti-cancer and anti-proliferative activities . Some analogous compounds have demonstrated promising cytotoxic efficacy in screening studies against multiple cancer cell lines, suggesting the value of this chemical scaffold in developing new anti-tumor agents . The mechanism of action for such compounds often involves the interaction with key cellular targets, where the cyano and acetamide groups can play a critical role in binding and inhibiting specific enzymes or pathways involved in cell proliferation . This product is intended for research applications, such as in drug discovery programs as a synthetic intermediate or as a lead compound for the development of novel therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can access this material in quantities ranging from 50mg to 2.5g to support their investigative work .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9(14-12(15)7-8-13)10-3-5-11(16-2)6-4-10/h3-6,9H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLRLUHVSBEXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide can be achieved through the reaction of 1-(4-methoxyphenyl)ethylamine with cyanoacetic acid. The reaction is typically carried out in the presence of a catalyst such as piperidine, which facilitates the formation of the cyanoacetamide derivative . The reaction conditions often involve refluxing the reactants in ethanol to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a Co-NiO dual catalyst under controlled temperature and pressure conditions. This method allows for the continuous production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Typically involve aldehydes or ketones and a base such as piperidine.

    Substitution Reactions: Common nucleophiles include amines and thiols.

    Cyclization Reactions: Often require heating and the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Non-Methoxy Analog: 2-Cyano-N-(1-phenylethyl)acetamide (3e)
  • Structure : Lacks the 4-methoxy group on the phenyl ring.
  • Molecular Weight : 219.25 g/mol (identical to 3f in , though this may reflect a reporting error) .
  • Key Differences :
    • Reduced polarity due to the absence of the methoxy group.
    • 1H NMR lacks the δ3.80 ppm signal for -OCH₃ .
  • Synthesis : Similar to 3f but without methoxy-substituted starting materials .
Fluorinated Analogs
  • Examples: 2-Cyano-N-(1-(3-fluorophenyl)ethyl)acetamide (1a) 2-Cyano-N-(1-(3,5-difluorophenyl)ethyl)acetamide (2a) () .
  • Key Differences: Fluorine substituents introduce electron-withdrawing effects, altering electronic properties and binding affinity. Potential for enhanced metabolic stability compared to methoxy derivatives.
  • Synthesis : Lipase-catalyzed asymmetric resolution enables enantioselective preparation .
Ortho-Methoxy Analog: 2-Cyano-N-(2-methoxyphenyl)acetamide
  • Structure : Methoxy group at the ortho position () .
  • Key Differences :
    • Steric hindrance near the acetamide nitrogen may reduce reactivity.
    • Altered solubility and crystallinity compared to the para-substituted analog.

Heterocyclic Derivatives

Thiazol-2-yl and Oxazol-2-yl Derivatives
  • Examples: 2-Cyano-N-(thiazol-2-yl)acetamide (2a) 2-Cyano-N-(oxazol-2-yl)acetamide (2b) () .
  • Key Differences: Heterocyclic rings introduce hydrogen-bonding sites (e.g., thiazole NH).
  • Synthesis: Reacted with aminothiazole or aminooxazole under basic conditions .

Sterically Bulky Derivatives

2-Cyano-N-(4-methoxyphenyl)-2-phenyl-2-(m-tolyl)acetamide (25c)
  • Structure : Additional phenyl and m-tolyl groups () .
  • Key Differences :
    • Increased steric bulk reduces solubility but may improve target selectivity.
    • Modified electronic environment due to conjugated aromatic systems.

Spectral and Physical Properties

Compound 1H NMR Features Solubility Trends
2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide δ3.80 (-OCH₃), δ8.34 (NH) Higher polarity due to -OCH₃
2-Cyano-N-(1-phenylethyl)acetamide δ8.34 (NH), no -OCH₃ signal Lower solubility in polar solvents
Ortho-methoxy analog δ3.80 (-OCH₃) shifted due to steric effects Reduced crystallinity

Biological Activity

2-Cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide is a derivative of cyanoacetamide that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential antibacterial, antifungal, and anticancer properties, making it a subject of various research studies aimed at understanding its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a cyano group (CN-C≡N), an acetamide moiety, and a methoxy-substituted phenyl group. This unique combination of functional groups is believed to contribute significantly to its biological activity.

Property Value
Molecular FormulaC13H15N2O2
Molecular Weight231.27 g/mol
Melting Point110-112 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyano group can participate in hydrogen bonding, enhancing the compound's binding affinity. Additionally, the lipophilicity introduced by the methoxyphenyl group affects the compound's distribution and bioavailability in biological systems.

Biochemical Pathways

Research indicates that this compound can influence various biochemical pathways. It is utilized as a reactant in synthetic organic chemistry, where its carbonyl and cyano functionalities allow for reactions with bidentate reagents to produce a variety of heterocyclic compounds that exhibit significant biological activities .

Antimicrobial Properties

Several studies have reported on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for this compound indicate moderate to good antimicrobial activity:

Pathogen MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

The compound's activity against these pathogens suggests its potential utility in treating infections caused by resistant strains .

Anticancer Activity

In vitro studies have demonstrated that derivatives of cyanoacetamide, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown enhanced cytotoxicity compared to standard treatments like Sorafenib against liver cancer cells (HepG-2). These studies indicate that the compound may induce apoptosis through mechanisms involving p53 activation and modulation of the Bax/Bcl-2 ratio .

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial properties of several derivatives, including this compound, against multiple bacterial strains. The results indicated a promising profile with significant inhibition zones observed during testing.
  • Antifungal Activity : Another investigation focused on the antifungal potential of this compound against Candida albicans and Fusarium oxysporum, revealing effective concentrations that could be leveraged for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide?

The synthesis typically involves a two-step process:

Acylation : React 1-(4-methoxyphenyl)ethylamine with cyanoacetic acid derivatives (e.g., cyanoacetic acid chloride) under basic conditions (e.g., sodium bicarbonate) to form the acetamide backbone.

Purification : Use column chromatography with ethyl acetate/hexane (3:7) for isolation.
Key parameters include maintaining anhydrous conditions and a reaction temperature of 0–5°C to minimize side reactions. NMR (δ 1.45 ppm for –CH3, 3.80 ppm for –OCH3) and mass spectrometry (m/z 219.25 [M+1]) confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H NMR : Identifies substituents (e.g., –CH3 at δ 1.45 ppm, –OCH3 at δ 3.80 ppm) and confirms stereochemistry.
  • Mass Spectrometry (MS) : Provides molecular weight validation (observed m/z 219.25 matches theoretical [M+1]) .
  • IR Spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. How can researchers conduct preliminary biological activity screening?

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity Screening : Employ the Sulforhodamine B (SRB) assay in 96-well plates for anticancer activity profiling (e.g., IC50 against HeLa cells) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity? Insights from SAR studies

Analog Modification Bioactivity Trend
2-Cyano-N-(4-methoxyphenyl)acetamideRemoval of ethyl groupReduced anti-inflammatory activity
3-Amino-N-(4-cyanophenyl)propanamideExtended carbon chainEnhanced neuroprotective effects
4-Cyanophenyl-N-[2-(dimethylamino)ethyl]acetamideAddition of dimethylamino groupImproved analgesic potency
The methoxyethyl group in this compound enhances membrane permeability, critical for CNS-targeted applications .

Q. How to resolve contradictions in reported bioactivity data?

Conflicting results (e.g., variable IC50 values) may arise from:

  • Assay Conditions : Differences in cell line viability (e.g., SRB vs. MTT assays) .
  • Solubility : Use DMSO concentrations <0.1% to avoid solvent-induced cytotoxicity.
  • Structural Isomerism : Verify purity via HPLC (>98%) to exclude enantiomeric interference .

Q. What methodologies elucidate interaction mechanisms with biological targets?

  • Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors like serotonin transporters .
  • Kinetic Studies : Measure enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s assay .

Q. What challenges exist in formulation and stability studies?

  • Solubility Enhancement : Use β-cyclodextrin inclusion complexes (20% w/v increases aqueous solubility 15-fold).
  • Stability Under pH Stress : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with UPLC monitoring.
  • Metabolite Identification : Employ LC-MS/MS to track hepatic microsomal degradation pathways .

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